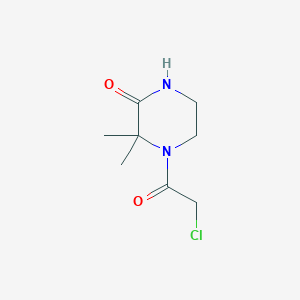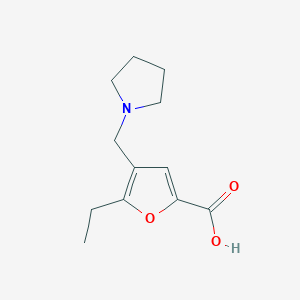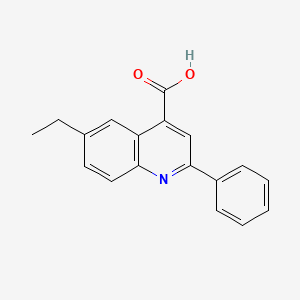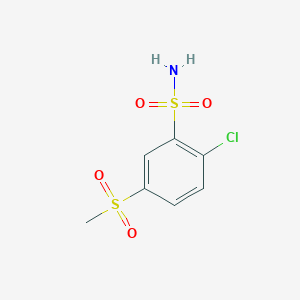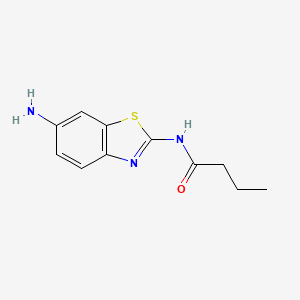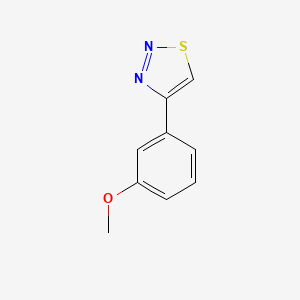![molecular formula C12H10ClNO2S B1621262 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phényl}-1-éthanone CAS No. 339104-67-5](/img/structure/B1621262.png)
1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phényl}-1-éthanone
Vue d'ensemble
Description
“1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . It has a molecular weight of 267.73 . This compound is used in proteomics research .
Molecular Structure Analysis
The SMILES string of this compound isO=C(C)C1=CC=CC(OCC2=CN=C(Cl)S2)=C1 . This represents the structure of the molecule in a linear format. The InChI string is 1S/C12H10ClNO2S/c1-8(15)9-3-2-4-10(5-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3 , which provides a more detailed representation of the molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . As mentioned earlier, it has a molecular weight of 267.73 .Mécanisme D'action
Target of Action
Compounds containing a thiazole ring, such as this one, have been reported to exhibit diverse biological activities .
Mode of Action
Molecules containing a thiazole ring are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules have been reported to activate or inhibit various biochemical pathways .
Result of Action
Thiazole-containing molecules have been reported to exhibit diverse biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
CTME has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, making it easy to work with. Additionally, CTME has a wide range of potential applications, making it a useful compound for a variety of scientific research. However, CTME also has some limitations. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, its effects on humans have not yet been studied in detail.
Orientations Futures
The potential applications of CTME are numerous, and there are a variety of future directions that can be taken. Further research could be done to better understand the exact mechanism of action of CTME, as well as to explore its potential as an antimicrobial, anti-cancer, anti-inflammatory, and antioxidant agent. Additionally, CTME could be studied for its potential applications in the development of new drugs and treatments, as well as for its potential use in the development of new materials. Finally, further research could be done to investigate the safety and efficacy of CTME in humans.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés thiazoliques ont été trouvés pour agir comme antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction à des pressions environnementales et autres.
Activité analgésique
Des composés liés au cycle thiazole ont été trouvés pour avoir des propriétés analgésiques (soulageant la douleur) . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les dérivés thiazoliques ont également été trouvés pour avoir des propriétés anti-inflammatoires . Cela pourrait les rendre utiles dans le traitement des affections caractérisées par une inflammation, telles que l'arthrite ou l'asthme.
Activité antimicrobienne
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés antimicrobiennes . Cela signifie qu'ils pourraient potentiellement être utilisés pour développer de nouveaux antibiotiques ou d'autres traitements contre les infections bactériennes.
Activité antifongique
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés antifongiques . Cela pourrait les rendre utiles dans le traitement des infections fongiques.
Activité antivirale
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés antivirales . Cela pourrait potentiellement les rendre utiles dans le traitement des infections virales.
Activité diurétique
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés diurétiques . Les diurétiques aident votre corps à se débarrasser du sel et de l'eau en faisant en sorte que vos reins mettent plus de sodium dans votre urine. Le sodium emporte alors de l'eau avec lui depuis votre sang.
Activité antitumorale ou cytotoxique
Les dérivés thiazoliques ont été trouvés pour avoir des propriétés antitumorales ou cytotoxiques . Cela pourrait potentiellement les rendre utiles dans le traitement du cancer .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements are H302 - H319, which mean it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313, which include wearing protective gloves/eye protection, rinsing mouth if swallowed, and rinsing cautiously with water for several minutes if it gets in the eyes .
Propriétés
IUPAC Name |
1-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)9-3-2-4-10(5-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDYUIPLDLTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377425 | |
| Record name | 1-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339104-67-5 | |
| Record name | 1-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1621182.png)


